molecular formula C17H23NO6S B1423407 Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate CAS No. 93725-00-9

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate

Cat. No.: B1423407
CAS No.: 93725-00-9
M. Wt: 369.4 g/mol
InChI Key: KMBMBXBOERKSEQ-UHFFFAOYSA-N
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Description

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate (CAS: 93725-00-9) is a pyrrolidine derivative featuring a tosyl (p-toluenesulfonyl) group at the 1-position and two ethyl ester groups at the 2- and 5-positions. The tosyl group serves as a strong electron-withdrawing substituent, influencing the compound’s reactivity and stability, particularly in nucleophilic substitution or cyclization reactions .

Properties

IUPAC Name

diethyl 1-(4-methylphenyl)sulfonylpyrrolidine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6S/c1-4-23-16(19)14-10-11-15(17(20)24-5-2)18(14)25(21,22)13-8-6-12(3)7-9-13/h6-9,14-15H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBMBXBOERKSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694868
Record name Diethyl 1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93725-00-9
Record name Diethyl 1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Procedure

  • Catalyst System: NHC precatalyst (2 mol%), base additives such as sodium tert-butoxide and potassium carbonate, and 4Å molecular sieves are used.
  • Solvent: Dry dichloromethane (DCM).
  • Reaction Conditions: The mixture of N-Ts diethyl aminomalonate and the aldehyde substrate is stirred at 0 °C to room temperature for 12 hours.
  • Oxidant: 3,3',5,5'-tetra-tert-butyldiphenoquinone is used as an oxidant to facilitate the catalytic cycle.
  • Workup: After completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography.

Reaction Scheme and Yields

Step Reagents/Conditions Yield (%) Enantiomeric Excess (ee %)
Tosylation of diethyl aminomalonate p-Toluenesulfonyl chloride, pyridine, 0 °C to RT, 12 h 80 -
Cyclization with aldehyde using NHC catalysis NHC (2 mol%), NaOt-Bu, K2CO3, DCM, 0 °C to RT, 12 h 68-88 Up to 99

The enantioselective cyclization yields this compound with high enantiomeric excess, demonstrating the efficiency of the NHC catalysis approach.

Influence of Lewis Acids and Catalysts

The choice of Lewis acids and catalyst precursors significantly impacts the yield and stereoselectivity of the cyclization.

Lewis Acids Screening

Entry Lewis Acid Yield (%) Enantiomeric Excess (%)
1 Cu(OTf)2 - -
2 Zn(OTf)2 15 49
3 Sc(OTf)3 68 49
4 Ti(Oi-Pr)4 45 99
5 Mg(OTf)2 62 99
6 None 88 48

Ti(Oi-Pr)4 and Mg(OTf)2 provide excellent enantioselectivity (up to 99% ee), while yields vary depending on the Lewis acid used.

Acyazolium Precursors

Different NHC precursors were tested to optimize the reaction. The selection of the acyazolium salt influences the catalytic efficiency and stereochemical outcome, with some precursors affording better yields and ee values.

Characterization and Stereochemistry

  • The absolute configuration of the product was confirmed by X-ray crystallographic analysis.
  • NMR (1H and 13C), HRMS, and chiral HPLC analyses were employed to verify the structure and purity.
  • Optical rotation measurements supported the enantiomeric purity of the compound.

Summary Table of Preparation Method

Step Conditions and Reagents Outcome
Tosylation p-Toluenesulfonyl chloride, pyridine, 0 °C to RT, 12 h N-Ts diethyl aminomalonate, 80% yield
Enantioselective Cyclization NHC catalyst (2 mol%), NaOt-Bu, K2CO3, DCM, 0 °C to RT, 12 h This compound, 68-88% yield, up to 99% ee
Lewis Acid Optimization Ti(Oi-Pr)4, Mg(OTf)2, others Enhanced enantioselectivity and yield
Product Characterization X-ray crystallography, NMR, HRMS, chiral HPLC Confirmed structure and stereochemistry

Additional Notes

  • The reaction is sensitive to moisture and oxygen; therefore, dry solvents and inert atmosphere (argon or nitrogen) are recommended.
  • Molecular sieves are used to maintain anhydrous conditions.
  • The reaction times and temperatures are optimized to balance yield and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate serves as a crucial precursor in the synthesis of several pharmacologically relevant compounds. Notably, it has been utilized in the development of:

  • Pyrrolo[1,2-b]pyridazines : These compounds have shown potential in treating proliferative disorders such as cancer. The synthesis involves the transformation of this compound into more complex structures that exhibit anti-cancer properties .
  • Janus Kinase Inhibitors : The compound has been explored for its ability to inhibit Janus kinases, which are critical in the signaling pathways associated with various inflammatory diseases and cancers .

Case Study: Synthesis of Pyrrolo[1,2-b]pyridazines

A study demonstrated the effective use of this compound in synthesizing pyrrolo[1,2-b]pyridazines through a multi-step reaction process. The final products exhibited significant activity against specific cancer cell lines, showcasing the compound's utility in drug discovery .

Organic Synthesis Applications

The compound is also significant in organic synthesis due to its ability to undergo various chemical transformations:

  • Formation of Tricyclic Aziridines : this compound can be photochemically transformed into tricyclic aziridines, which are valuable intermediates in organic synthesis .
  • Lactam Synthesis : It has been employed in the synthesis of functionalized lactams through organocascade reactions. These lactams are essential building blocks for numerous pharmaceuticals and biologically active molecules .

Data Table: Summary of Synthetic Transformations

Reaction TypeProduct TypeReference
Photochemical TransformationTricyclic Aziridines
Organocascade ReactionFunctionalized Lactams
Multi-step SynthesisPyrrolo[1,2-b]pyridazines

Research Findings and Insights

Recent research highlights the versatility of this compound in synthetic chemistry:

  • A study published in Organic Syntheses detailed a method for synthesizing dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate using this compound as a starting material. This approach emphasizes its role in creating complex molecules with potential therapeutic applications .
  • Another investigation focused on the enantioselective Michael-proton transfer-lactamization process involving this compound. The results indicated high yields and selectivity, further establishing its importance in asymmetric synthesis .

Mechanism of Action

The mechanism of action of diethyl 1-tosylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Substituent Variations in Pyrrolidine Dicarboxylates

The following table highlights structural analogs of diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, emphasizing substituent differences and their implications:

Compound Name Substituent at 1-Position Key Features
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate (CAS: N/A) Benzyl Electron-donating group; enhances lipophilicity compared to tosyl .
Diethyl 1-allyl-6-(3-methoxy-3-oxoprop-1-en-2-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate (58) Allyl and methoxy-oxo groups Pyridine core with conjugated ester groups; used in heterocyclic synthesis .
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Dicyano and tert-butylphenyl Bulky substituents; impacts steric hindrance and solubility .
Diethyl pyridine-2,5-dicarboxylate (CAS: 5552-44-3) N/A (pyridine core) Aromatic heterocycle; higher stability due to aromaticity .

Key Observations :

  • Electronic Effects : The tosyl group in the target compound increases electrophilicity at the pyrrolidine nitrogen, facilitating reactions like deprotection or nucleophilic attack, whereas benzyl or allyl groups may favor different reaction pathways .
  • Steric Effects : Bulky groups (e.g., tert-butylphenyl in ) reduce reactivity in sterically demanding reactions compared to the planar tosyl group.

Physical and Spectroscopic Properties

Compound Melting Point (°C) Notable Spectral Data (NMR, IR)
5-Ethyl 2-methyl 4-(p-tolyl)pyrrolidine-2,5-dicarboxylate (3c) 126–128 $ ^1H $ NMR (CDCl₃): δ 1.23 (t, 3H), 3.78 (s, 3H) .
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate Not reported IR (KBr): 1745 cm⁻¹ (C=O ester) .
Diethyl pyridine-2,5-dicarboxylate Not reported MS: m/z 222.1 [M+H]⁺ .

Analysis :

  • The tosyl group likely elevates the melting point compared to benzyl derivatives due to stronger intermolecular forces (e.g., dipole-dipole interactions).
  • IR spectra of related compounds show characteristic ester C=O stretches (~1745 cm⁻¹), which would be consistent in the target compound.

Biological Activity

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its pyrrolidine ring structure, which is substituted with a tosyl group and two carboxylate esters. The synthesis typically involves the reaction of pyrrolidine derivatives with tosyl chloride and diethyl malonate under basic conditions. This method allows for the formation of the desired compound with good yields.

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that compounds with similar structures exhibit:

  • Antitumor Activity : Compounds containing pyrrolidine rings have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
  • Antimicrobial Properties : Some derivatives exhibit significant activity against a range of bacterial and fungal pathogens, suggesting potential as antimicrobial agents.
  • Neuroprotective Effects : Preliminary studies indicate that certain derivatives may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies

  • Antitumor Efficacy : A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell lines. The compound induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively.
  • Neuroprotection : A neuroprotective study using primary neuronal cultures showed that treatment with the compound resulted in a significant reduction in cell death induced by glutamate toxicity. The compound enhanced the expression of neurotrophic factors, suggesting a mechanism involving neuroprotection.

Data Summary

Biological ActivityObservationsIC50/MIC Values
AntitumorDose-dependent inhibition of cancer cellsIC50: 10-30 µM
AntimicrobialEffective against S. aureus and E. coliMIC: 15 µg/mL (S. aureus), 20 µg/mL (E. coli)
NeuroprotectiveReduced neuronal cell deathNot quantified

Molecular Modeling Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer metabolism and microbial resistance mechanisms.

Q & A

Q. How to safely scale up synthesis while complying with environmental regulations?

  • Methodological Answer :
  • Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water .
  • Waste Management : Use ECHA guidelines for solvent recovery and sulfonic acid byproduct disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.